(2-Pyrrolidinylmethoxy)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXBLTBUEMIIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Piperidine derivatives often exhibit enhanced metabolic stability in pharmaceuticals compared to pyrrolidine analogs .
Bioactivity: Ritalinic acid HCl is a known metabolite of methylphenidate, highlighting the pharmacological relevance of acetic acid-linked heterocycles. The target compound’s lack of a phenyl group may limit CNS activity but could favor peripheral applications .
Industrial and Research Relevance
- Structural Tunability : Pyridine-based analogs (e.g., 2-(5-methoxypyridin-2-yl)acetic acid HCl) demonstrate the versatility of acetic acid derivatives in medicinal chemistry, enabling targeted modifications for solubility or receptor interaction .
Biological Activity
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride, also known by its chemical name and CAS number 1390654-95-1, is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a methoxyacetic acid moiety, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 195.65 g/mol.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Neurotransmitter Receptors : The pyrrolidine structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cell Signaling Pathways : It could influence cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer drug.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as a natural preservative or therapeutic agent. -
Anticancer Potential :
In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways. -
Inflammation Reduction :
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential for managing inflammatory conditions.
Q & A
Q. What are the recommended methods for synthesizing (2-pyrrolidinylmethoxy)acetic acid hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling pyrrolidine derivatives with halogenated acetic acid precursors under basic conditions (e.g., using sodium hydride or triethylamine) can yield the target compound. Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Analytical techniques include:
- NMR Spectroscopy : Compare H and C spectra with reference standards to confirm functional groups (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) .
- HPLC/MS : Use reverse-phase chromatography with UV detection (e.g., 210–254 nm) and mass spectrometry to confirm molecular weight and detect impurities .
- Elemental Analysis : Validate chloride content via titration (e.g., potentiometric titration with AgNO) .
Q. What experimental protocols are used to determine solubility and stability in aqueous buffers?
- Solubility Testing : Prepare saturated solutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) under agitation (e.g., 37°C, 24 hr), followed by filtration and quantification via UV-Vis spectroscopy or gravimetric analysis .
- Stability Studies : Incubate the compound at varying temperatures (4°C, 25°C, 40°C) and pH levels, monitoring degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or salt dissociation. Mitigation strategies include:
- Deuterated Solvent Exchange : Re-dissolve the sample in DO or DMSO-d to eliminate solvent peaks .
- Ion-Pair Chromatography : Use additives like trifluoroacetic acid to stabilize the hydrochloride form during analysis .
- DFT Calculations : Compare experimental spectra with computational predictions to identify dominant conformers .
Q. What strategies are effective for designing bioactivity assays involving this compound?
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, measure IC values via dose-response curves in 96-well plates .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry or confocal microscopy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolite formation using LC-MS/MS .
Q. How can researchers address inconsistencies in solubility data across studies?
Variability often stems from differences in buffer composition, ionic strength, or temperature. Standardize protocols by:
- Buffer Selection : Use pharmacopeial buffers (e.g., USP phosphate buffers) to ensure reproducibility .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation, which may falsely lower solubility measurements .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield or purity?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading and mixing speed .
Q. How should researchers handle the lack of thermodynamic data (e.g., pKa, partition coefficient) for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
